N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine
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Overview
Description
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID typically involves the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by modification with a cationic carboxylic acid, such as 3-carboxypropyltrimethylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
- ETHYL [(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY] (PHENYL)ACETATE
Uniqueness
2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID is unique due to its specific structural features, such as the presence of both chromen and butanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-6-13-9-16(22)27-18-11(4)15(8-7-14(13)18)26-12(5)19(23)21-17(10(2)3)20(24)25/h7-10,12,17H,6H2,1-5H3,(H,21,23)(H,24,25)/t12?,17-/m0/s1 |
InChI Key |
LGGQZCNWICHIPE-TYJDENFWSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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